molecular formula C14H14N2O3 B1306007 N-(4-methoxybenzyl)-2-nitroaniline CAS No. 6113-65-1

N-(4-methoxybenzyl)-2-nitroaniline

Cat. No.: B1306007
CAS No.: 6113-65-1
M. Wt: 258.27 g/mol
InChI Key: KLPVHDQLXCJUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Nitroaniline and Methoxybenzyl Derivative Chemistry

N-(4-methoxybenzyl)-2-nitroaniline is a derivative of 2-nitroaniline (B44862), an organic compound with the formula H₂NC₆H₄NO₂. 2-Nitroaniline itself is a key precursor in the synthesis of various organic molecules, particularly phenylenediamines, which are foundational for creating benzimidazoles, a class of heterocycles with significant pharmaceutical applications. wikipedia.org The presence of the nitro group (NO₂) ortho to the amino group (NH₂) in 2-nitroaniline significantly influences its chemical properties, most notably by reducing the basicity of the amine by nearly 100,000 times compared to aniline (B41778) due to intramolecular hydrogen bonding and the electron-withdrawing nature of the nitro group. wikipedia.org

The other key component of the molecule is the 4-methoxybenzyl (PMB) group. The PMB group is frequently employed as a protecting group for amines, alcohols, and other nucleophilic functional groups in complex organic syntheses. researchgate.nettotal-synthesis.com Its popularity stems from its stability under many reaction conditions and the relative ease with which it can be removed. researchgate.nettotal-synthesis.com The methoxy (B1213986) substituent on the benzyl (B1604629) group enhances its electron-donating properties, which facilitates its cleavage under specific oxidative or acidic conditions. total-synthesis.comnih.gov

Significance of N-Substituted Anilines in Contemporary Organic Synthesis

N-substituted anilines, such as this compound, are a crucial class of compounds in modern organic synthesis. The substitution on the nitrogen atom allows for the modulation of the aniline's reactivity and provides a handle for introducing further molecular complexity. These compounds serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds.

For instance, N-substituted 2-nitroanilines are pivotal precursors for the synthesis of benzimidazoles and their N-oxide derivatives. pcbiochemres.comresearchgate.net The general strategy involves the reductive cyclization of the N-substituted 2-nitroaniline. pcbiochemres.comrhhz.net This process typically begins with the reduction of the nitro group to an amino group, which is then followed by an intramolecular condensation to form the imidazole (B134444) ring. rhhz.net The substituent on the nitrogen atom can influence the course of the reaction and becomes an integral part of the final heterocyclic structure.

Overview of Research Trajectories for this compound and Related Compounds

Research involving this compound and its analogs primarily focuses on their utility as synthetic intermediates. A significant area of investigation is their application in the synthesis of substituted benzimidazoles. These heterocyclic scaffolds are of great interest due to their presence in a wide range of biologically active molecules, including antihypertensives, antivirals, and anticancer agents. pcbiochemres.com

The synthesis of benzimidazoles from N-substituted 2-nitroanilines offers a versatile route to derivatives that are otherwise difficult to access. researchgate.net Research in this area explores various reductive cyclization methods, employing different reagents and reaction conditions to optimize yields and achieve chemoselectivity. pcbiochemres.comrhhz.net For example, methods have been developed for the one-pot synthesis of 2-substituted benzimidazoles from 2-nitroanilines and aldehydes using reducing agents like zinc dust or sodium dithionite. pcbiochemres.comresearchgate.netencyclopedia.pub

Furthermore, the 4-methoxybenzyl group's role as a protecting group that can be selectively cleaved opens up pathways for further functionalization of the resulting benzimidazole (B57391) core. researchgate.nettotal-synthesis.com The development of milder and more efficient methods for the removal of the PMB group is an ongoing area of research. researchgate.netnih.gov

Below are tables detailing some of the properties and synthetic applications of related nitroaniline compounds.

Compound Molecular Formula Molar Mass ( g/mol ) Appearance Melting Point (°C)
2-NitroanilineC₆H₆N₂O₂138.126Orange solid71.5
4-Methoxy-2-nitroaniline (B140478)C₇H₈N₂O₃168.15------
2-Methoxy-4-nitroanilineC₇H₈N₂O₃168.152Yellow solid140–142
4-Methyl-2-nitroanilineC₇H₈N₂O₂152.15------
4-NitroanilineC₆H₆N₂O₂138.126Yellow solid---
Reactant(s) Reagents/Conditions Product Key Findings Reference
2-Nitroaniline, Aromatic AldehydesZn, NaHSO₃, Water, 100°C2-Substituted BenzimidazolesAn efficient, one-pot reductive cyclocondensation method. pcbiochemres.com
2-Nitro-5-substituted anilines, AldehydesSnCl₂·2H₂O, Ethanol, Room Temperature2,5-Disubstituted BenzimidazolesA novel reductive cyclization of the intermediate Schiff base. rhhz.net
N-Alkyl-2-nitroaniline derivativesNaOH, 60% 1,4-dioxane–water, RefluxBenzimidazole N-oxide derivativesA base-mediated cyclization reaction. researchgate.net
4-Methoxyaniline, Acetic Anhydride (B1165640), Nitrating Agent, Hydrolyzing AgentContinuous flow reactor4-Methoxy-2-nitroanilineA method with high reaction speed and high yield. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)18/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPVHDQLXCJUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387821
Record name N-(4-methoxybenzyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6113-65-1
Record name N-(4-methoxybenzyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-METHOXYBENZYL)-2-NITROANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategic Pathways for N 4 Methoxybenzyl 2 Nitroaniline

Direct N-Alkylation Approaches to 2-Nitroanilines

Direct N-alkylation methods focus on forming the benzylic amine bond in a single key step by reacting 2-nitroaniline (B44862) with a suitable 4-methoxybenzyl electrophile or its precursor.

Reductive Amination Strategies Involving 4-Methoxybenzaldehyde

Reductive amination is a powerful method for forming C-N bonds, typically proceeding in a one-pot fashion by reacting an amine with a carbonyl compound in the presence of a reducing agent. nih.gov In the context of synthesizing N-(4-methoxybenzyl)-2-nitroaniline, this strategy would involve the reaction of 2-nitroaniline with 4-methoxybenzaldehyde.

The process commences with the formation of an imine or enamine intermediate through the condensation of the primary amine (2-nitroaniline) and the aldehyde (4-methoxybenzaldehyde). This intermediate is then reduced in situ to the desired secondary amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com Catalytic hydrogenation is another viable reduction method. youtube.com

Nucleophilic Substitution Reactions with 4-Methoxybenzyl Halides

A classic and straightforward approach to N-alkylation is the nucleophilic substitution reaction between an amine and an alkyl halide. To synthesize this compound, this would involve the reaction of 2-nitroaniline with a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride.

In this Sₙ2 reaction, the amino group of 2-nitroaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-methoxybenzyl halide and displacing the halide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to deprotonate the aniline (B41778), thereby increasing its nucleophilicity. The choice of solvent is crucial, with polar aprotic solvents often favoring the reaction rate. While conceptually simple, potential side reactions include over-alkylation, leading to the formation of a tertiary amine, and competing elimination reactions, although the latter is less common with benzyl (B1604629) halides.

Palladium-Catalyzed N-Arylation and Related Coupling Methods

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-N bonds, such as the Buchwald-Hartwig amination. nih.gov While typically used to form aryl amines from aryl halides and amines, variations of this methodology can be adapted for N-alkylation. More relevantly, recent advances have focused on the direct use of nitroarenes in coupling reactions, which circumvents the need to first reduce the nitro group to an amine. nih.govacs.org

One such strategy involves the reductive arylation of nitroarenes with chloroarenes. nih.govacs.org In this process, the nitroarene is reduced in situ to an intermediate that can then be arylated by a palladium catalyst. Another approach is the palladium-catalyzed denitrative N-arylation, where the nitro group itself is replaced in a cross-coupling reaction with N-H heteroarenes. rsc.org These methods are synthetically valuable as they utilize nitroarenes, which are inexpensive and widely available chemical feedstocks. Applying this logic, a palladium-catalyzed coupling between a suitable derivative of 2-nitroaniline and a 4-methoxybenzyl species could be envisioned. These reactions often require specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

Precursor Functionalization and Convergent Synthesis

Synthesis of 4-Methoxybenzyl-Containing Precursors (e.g., 4-methoxybenzyl alcohol, 4-methoxybenzyl chloride)

The primary precursor for introducing the 4-methoxybenzyl group is often 4-methoxybenzyl chloride. This compound can be synthesized from readily available starting materials such as p-anisyl alcohol (4-methoxybenzyl alcohol) or anisole.

One common method involves the treatment of 4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) in a solvent like chloroform. Alternatively, ultrasound has been shown to efficiently facilitate the preparation of 4-methoxybenzyl chloride from p-anisyl alcohol and concentrated hydrochloric acid, offering a rapid and effective protocol. acs.orgacs.org Another route is the chloromethylation of anisole, reacting it with paraformaldehyde and hydrogen chloride in a solvent such as benzene (B151609). prepchem.com

Starting MaterialReagentsProductYieldReference
p-Methoxybenzyl alcoholThionyl chloride, Chloroform4-Methoxybenzyl chlorideNot specified
p-Anisyl alcoholConcentrated HCl, Ultrasound4-Methoxybenzyl chlorideNot specified acs.org
AnisoleParaformaldehyde, Hydrogen chloride, Benzene4-Methoxybenzyl chloride65.7% prepchem.com

Derivatization of 2-Nitroaniline for Subsequent Linkage Formation

The reactivity of 2-nitroaniline can be modulated through derivatization to facilitate its coupling with the 4-methoxybenzyl moiety. A common strategy is the protection of the amine group to prevent side reactions or to alter its directing effects in subsequent transformations.

Optimization of Reaction Conditions and Yields

The formation of this compound is typically achieved via a nucleophilic substitution reaction where the amino group of a 2-nitroaniline derivative attacks an electrophilic benzyl species. A common pathway involves the reaction of 4-methoxy-2-nitroaniline (B140478) with a 4-methoxybenzyl halide. The optimization of this N-alkylation is critical for achieving high yields and minimizing side products.

Key to this process is the deprotonation of the aniline nitrogen, which enhances its nucleophilicity. Strong bases are often employed for this purpose. For instance, in a related methylation reaction of 4-methoxy-2-nitroaniline, sodium hydride (NaH) was used in a dimethylformamide (DMF) solvent to generate a highly nucleophilic red slurry of the corresponding anion before the addition of the alkylating agent. This approach leads to an exothermic reaction and the formation of the N-alkylated product.

Solvent Systems and Temperature Effects

The choice of solvent and the reaction temperature are paramount in controlling the rate and outcome of the N-alkylation reaction.

Solvent Systems: Polar aprotic solvents are generally preferred for N-alkylation reactions as they can solvate the cation of the base (e.g., Na⁺ from NaH) while not significantly solvating the aniline anion, thus preserving its nucleophilicity.

Dimethylformamide (DMF): A common solvent for this type of reaction, effectively dissolving the reactants and facilitating the formation of the nucleophile.

1,2-dichloroethane: Used as a solvent in the synthesis of the precursor N-benzenesulfonyl-4-methoxy-2-nitroaniline, indicating its suitability for reactions involving aniline derivatives. patsnap.com

Glacial Acetic Acid: Employed in the acetylation of 4-methoxy-2-nitroaniline, another reaction at the amino group, though its protic nature makes it less suitable for N-alkylation with bases like NaH. nih.gov

Temperature Effects: Reaction temperature directly influences the reaction kinetics.

The initial deprotonation step is often exothermic and may require cooling to control the reaction rate.

The subsequent alkylation step may require heating to proceed at a reasonable rate. For example, the synthesis of a precursor, N-benzenesulfonyl-4-methoxy-2-nitroaniline, is conducted at temperatures ranging from 90°C to 115°C. patsnap.com

The table below summarizes solvent and temperature conditions used in related syntheses.

Reaction StepSolventTemperatureReactantsProduct
N-methylationDMFNot specified (exothermic)4-methoxy-2-nitroaniline, NaH, MeIN-Methyl-4-methoxy-2-nitroaniline
AcetylationGlacial Acetic AcidRoom Temperature4-methoxy-2-nitroaniline, Acetic Anhydride (B1165640)N-(4-methoxy-2-nitrophenyl)acetamide
Sulfonylation1,2-dichloroethane90°C - 115°CN-Benzenesulfonyl-4-methoxyanilineN-Benzenesulfonyl-4-methoxy-2-nitroaniline

Catalytic Enhancements in N-Alkylation Reactions

Modern synthetic strategies increasingly rely on catalysts to improve efficiency, selectivity, and sustainability. For N-alkylation, transition metal catalysts, particularly those based on palladium, have proven effective. researchgate.net These catalysts often operate via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. In this process, the catalyst temporarily abstracts hydrogen from an alcohol (e.g., 4-methoxybenzyl alcohol) to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the final N-alkylated amine. researchgate.net

Advantages of this catalytic approach include:

Atom Economy: Alcohols can be used as alkylating agents instead of halides, with water being the only byproduct. researchgate.net

Milder Conditions: These reactions can often be performed under milder conditions than traditional methods. researchgate.net

Catalyst Choice: While expensive metals like palladium are common, research is ongoing into more earth-abundant and cost-effective catalysts, such as those based on manganese or iron. researchgate.netacs.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Alternative Solvents: A key goal is to replace hazardous solvents like DMF and chlorinated hydrocarbons. Research into related reactions has explored using benign and renewable solvents like citrus juice, which contains citric acid that can act as a natural catalyst. researchgate.net

Catalytic Processes: As discussed, using catalytic amounts of a substance is inherently greener than using stoichiometric reagents. The borrowing hydrogen methodology using alcohols as alkylating agents is a prime example of a greener alternative to using alkyl halides, which generate salt byproducts. researchgate.netresearchgate.netresearchgate.net

Energy Efficiency: The use of continuous flow reactors can improve energy efficiency through superior heat transfer and can reduce reaction times from hours to minutes. google.com Sonication (the use of ultrasound) has also been shown to accelerate related imine synthesis reactions, sometimes providing higher yields in shorter times compared to conventional heating. researchgate.net

Waste Prevention: The synthesis of the precursor 4-methoxy-2-nitroaniline has been optimized to reduce polluting reagents and improve process yield, aligning with the principle of waste prevention. patsnap.com

Analytical Validation of Synthetic Products and Intermediates

The validation of the identity and purity of the synthesized this compound and its intermediates is a critical step, ensuring the material meets the required specifications. This is primarily achieved through chromatographic and spectroscopic methods, followed by purification.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatography is an indispensable tool for assessing the purity of the reaction mixture and the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and identifying the presence of starting materials, intermediates, and byproducts. scribd.com For nitroaniline compounds, different solvent systems can be used to achieve separation based on polarity. scribd.comyoutube.com A high-performance TLC (HPTLC) method has been specifically developed for the analysis of 4-methoxy-2-nitroaniline as an impurity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the synthesized compound. sielc.com Reverse-phase (RP) HPLC is commonly used for analyzing nitroaniline derivatives. sielc.comsielc.com The method typically involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer. sielc.comchromatographyonline.com

The table below details exemplary chromatographic conditions for the analysis of the precursor, 4-methoxy-2-nitroaniline.

TechniqueStationary PhaseMobile PhaseDetectionAnalyteRetention Factor (Rf) / Retention Time
HPTLCSilica Gelmethanol‒n-hexane‒ethyl acetate (B1210297) (0.5:5:5.5, V/V)223 nm4-methoxy-2-nitroanilineRf = 0.89 ± 0.02
HPLCNewcrom C18Acetonitrile (MeCN), water, and phosphoric acidNot specified4-methoxy-2-nitroanilineNot specified

Isolation and Purification Techniques (e.g., Recrystallization)

Once the reaction is complete, the crude product must be isolated and purified.

Work-up: The initial isolation often involves pouring the reaction mixture into a brine or ice-water solution to precipitate the crude product. patsnap.com This is followed by filtration, where the solid product is collected and washed with water or other solvents to remove residual reagents and soluble impurities.

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. nih.gov Single crystals of a related compound, N-(4-methoxy-2-nitrophenyl)acetamide, were grown by slow cooling of a hot, saturated aqueous solution. nih.gov The choice of solvent is crucial and is determined experimentally to find one in which the compound is soluble when hot but sparingly soluble when cold.

Drying: The final purified product is typically dried under reduced pressure to remove any remaining solvent.

Molecular Structure and Conformational Analysis of N 4 Methoxybenzyl 2 Nitroaniline

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of N-(4-methoxybenzyl)-2-nitroaniline, offering detailed information on its atomic connectivity, functional groups, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on both aromatic rings, the methylene bridge, and the methoxy (B1213986) group. The protons of the 2-nitroaniline (B44862) moiety are influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH-). The protons on the 4-methoxybenzyl group are influenced by the electron-donating methoxy group (-OCH₃). The methylene protons (-CH₂-) would likely appear as a singlet, integrating to two protons. The methoxy group protons would also be a sharp singlet, integrating to three protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. The carbon attached to the nitro group is expected to be significantly deshielded, appearing at a high chemical shift. In contrast, carbons ortho and para to the amino and methoxy groups will be shielded. The methylene carbon and the methoxy carbon will have characteristic shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are predicted values based on analogous compounds.

Atom Type¹H NMR (ppm)¹³C NMR (ppm)
Aromatic H (2-nitroaniline ring)6.5 - 8.2115 - 150
Aromatic H (4-methoxybenzyl ring)6.8 - 7.4114 - 160
-NH-~8.5 - 9.5 (broad)N/A
-CH₂-~4.4~48
-OCH₃~3.8~55

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning these proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy identifies the functional groups and vibrational modes within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine should appear as a sharp peak in the region of 3300-3500 cm⁻¹. The nitro group (-NO₂) will exhibit strong asymmetric and symmetric stretching vibrations around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively jchps.com. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. A strong absorption due to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are typically strong in Raman spectra. For analogs like N-benzyl-2-methyl-4-nitroaniline, these modes are well-defined. The symmetric stretching of the nitro group is also usually a prominent band in the Raman spectrum cuni.cz.

Table 2: Key IR and Raman Vibrational Modes for this compound Note: Frequencies are based on data from analogous nitroaniline and methoxybenzyl compounds.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3300 - 35003300 - 3500
Aromatic C-H Stretch3000 - 31003000 - 3100
-NO₂ Asymmetric Stretch1500 - 15501500 - 1550
Aromatic C=C Stretch1450 - 16001450 - 1600
-NO₂ Symmetric Stretch1300 - 13601300 - 1360
C-O Asymmetric Stretch (Aryl Ether)1230 - 12701230 - 1270
C-O Symmetric Stretch (Aryl Ether)1020 - 10501020 - 1050

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π-π* transitions associated with the aromatic systems. For the related compound 4-methoxy-2-nitroaniline (B140478), a significant absorption maximum is observed, which is attributed to the charge transfer character from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group researchgate.net. A similar profile is expected for the target molecule, with the absorption maximum (λmax) likely occurring in the 380-420 nm range, indicative of an extended conjugation system involving both aromatic rings jchps.comrsc.org.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and fragmentation patterns, confirming the compound's identity.

Molecular Weight: The calculated monoisotopic mass of this compound (C₁₄H₁₄N₂O₃) is 258.1004 Da. HRMS would be able to confirm this exact mass, providing unambiguous identification.

Fragmentation Patterns: In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z 258 would be expected. Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond. This would lead to the formation of a stable 4-methoxybenzyl cation (tropylium ion analog) at m/z 121 and a 2-nitroaniline radical cation fragment at m/z 138. Further fragmentation of the 2-nitroaniline fragment could involve the loss of NO₂ to give a fragment at m/z 92. Analysis of the mass spectrum for N-benzyl-2-nitroaniline shows a base peak corresponding to the benzyl (B1604629) fragment, supporting this predicted pathway nih.gov.

X-ray Diffraction Studies and Crystal Engineering Principles

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.

Single Crystal X-ray Diffraction Analysis of this compound and Analogs

While a single crystal X-ray structure for this compound is not publicly documented, extensive studies on analogs like 4-methoxy-2-nitroaniline and N-benzyl-2-methyl-4-nitroaniline (BNA) provide a strong basis for understanding its likely solid-state conformation and packing researchgate.netresearchgate.net.

Crystal Packing: The crystal packing is likely dominated by intermolecular hydrogen bonds. The secondary amine proton (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the methoxy group can act as acceptors. These interactions, along with C-H···O and potential π-π stacking interactions between aromatic rings, would stabilize the crystal lattice researchgate.net. For instance, the crystal structure of 4-methoxy-2-nitroaniline shows that molecules are linked by N-H···O hydrogen bonds involving the amino group and a nitro oxygen atom researchgate.netresearchgate.net.

Table 3: Crystallographic Data for the Analog 4-Methoxy-2-nitroaniline Source: Data derived from studies on 4-methoxy-2-nitroaniline, a structurally related compound. researchgate.netresearchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)16.17
b (Å)6.55
c (Å)7.14
α, β, γ (°)90, 90, 90
Key InteractionsN-H···O Hydrogen Bonds

Analysis of Intramolecular Conformational Preferences and Torsion Angles

A key conformational feature in 2-nitroaniline derivatives is the potential for a strong intramolecular hydrogen bond between the amino hydrogen (N-H) and one of the oxygen atoms of the adjacent nitro group (O=N-O). This interaction typically results in a nearly planar six-membered ring, which significantly influences the orientation of the nitro group relative to the aromatic ring. For this compound, it would be crucial to determine if this intramolecular bond persists and how the bulky N-benzyl substituent affects the planarity and geometry of this interaction.

Investigation of Intermolecular Interactions and Supramolecular Assembly in the Solid State

The assembly of molecules in the crystalline state is governed by a variety of non-covalent interactions. For this compound, a detailed investigation would map out the network of forces that create the supramolecular architecture. Without a solved crystal structure, a definitive analysis is not possible.

However, based on its functional groups, the following interactions would be anticipated:

Hydrogen Bonding: While one amino hydrogen is likely involved in an intramolecular hydrogen bond, the secondary amine itself does not possess a hydrogen for intermolecular bonding. Therefore, classical N-H···O or N-H···N bonds might not be primary packing motifs unless the intramolecular bond is absent. Instead, weaker C-H···O interactions, involving aromatic or methylene hydrogens and oxygen atoms of the nitro or methoxy groups, would be expected to play a significant role.

π-π Stacking: The presence of two aromatic rings (the nitroaniline and methoxybenzyl groups) suggests that π-π stacking interactions are highly probable. The analysis would determine the geometry of these interactions (e.g., face-to-face, offset) and the centroid-to-centroid distances.

C-H···π Interactions: The aromatic rings can also act as acceptors for hydrogen atoms from the methylene bridge or other aromatic rings, forming C-H···π interactions.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis requires the crystallographic information file (CIF) as input.

The analysis generates several graphical plots:

dnorm Surface: This surface maps normalized contact distances, highlighting regions of significant intermolecular contact with red spots, which typically correspond to hydrogen bonds and other close contacts.

2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative breakdown of the percentage contribution of different types of interactions to the total Hirshfeld surface area. For this compound, one would expect to quantify the relative importance of O···H, H···H, C···H, and C···C contacts, providing a clear picture of the packing forces.

Polymorphism and Pseudopolymorphism in Nitroaniline Derivatives

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a well-documented phenomenon in organic molecules, including nitroaniline derivatives. Different polymorphs of the same compound can exhibit varied physical properties such as color, melting point, solubility, and stability. This is often due to differences in the network of intermolecular interactions (e.g., hydrogen bonding patterns or π-π stacking arrangements) adopted in the solid state.

Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

The study of polymorphism in this compound would involve systematic crystallization experiments using a variety of solvents and conditions. Each resulting crystalline form would need to be analyzed, typically by X-ray diffraction, to determine if it represents a new polymorph. Given the conformational flexibility of the molecule and the presence of multiple functional groups capable of engaging in diverse intermolecular interactions, the existence of polymorphs for this compound is plausible. However, no such studies have been reported in the searched literature.

Computational and Theoretical Investigations of N 4 Methoxybenzyl 2 Nitroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecular systems. For molecules like 4-methoxy-2-nitroaniline (B140478), the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311G(d,p), is commonly employed to achieve a balance between computational cost and accuracy. These methods allow for a detailed exploration of the molecule's energetic and electronic landscape.

Geometry Optimization and Energetic Landscape Exploration

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-methoxy-2-nitroaniline, theoretical calculations have been used to determine key bond lengths and angles. These optimized geometric parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model.

The planarity of the molecule is a significant factor, with the nitro group and the benzene (B151609) ring being nearly coplanar. This planarity is crucial for the electronic interactions within the molecule. The methoxy (B1213986) group, however, may show some deviation from this plane.

Table 1: Selected Optimized Geometrical Parameters for 4-methoxy-2-nitroaniline

Parameter Bond Length (Å) Bond Angle (°)
C-N (nitro) 1.46 -
N-O (nitro) 1.23 -
C-N (amino) 1.37 -
C-O (methoxy) 1.36 -
O-C (methyl) 1.43 -
C-C-N (nitro) - 120.5
O-N-O (nitro) - 123.8
C-O-C (methoxy) - 117.5

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and more reactive.

Charge Distribution, Dipole Moments, and Electrostatic Potential Maps

The distribution of electron density within a molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). In 4-methoxy-2-nitroaniline, the MEP shows a negative potential around the oxygen atoms of the nitro group, indicating their electrophilic nature. The region around the amino group, in contrast, exhibits a less negative or even positive potential, highlighting its nucleophilic character.

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopy

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For 4-methoxy-2-nitroaniline, the calculated vibrational frequencies generally show good agreement with experimental data after applying a scaling factor to account for anharmonicity and other systematic errors in the computational method. Key vibrational modes include the symmetric and asymmetric stretching of the NO2 group, the N-H stretching of the amino group, and the C-O stretching of the methoxy group. This correlation between theoretical and experimental spectra provides a detailed understanding of the molecule's vibrational properties.

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-methoxy-2-nitroaniline

Vibrational Mode Experimental (FT-IR) Calculated (DFT/B3LYP)
NH₂ asymmetric stretch ~3480 ~3500
NH₂ symmetric stretch ~3370 ~3385
NO₂ asymmetric stretch ~1520 ~1530
NO₂ symmetric stretch ~1330 ~1340
C-O-C asymmetric stretch ~1260 ~1270

Note: Calculated frequencies are often scaled to improve agreement with experimental values.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with a significant intramolecular charge transfer character, like 4-methoxy-2-nitroaniline, are often investigated for their potential as non-linear optical (NLO) materials. NLO materials can alter the properties of light passing through them and have applications in technologies such as optical switching and frequency conversion.

Theoretical Calculation of Hyperpolarizability (β) Values

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods can be used to calculate this value, providing insight into a molecule's NLO potential before synthesis and experimental characterization. A large β value is desirable for NLO applications.

The calculation of β for 4-methoxy-2-nitroaniline reveals a significant NLO response. This is attributed to the push-pull nature of the molecule, where the electron-donating amino and methoxy groups "push" electron density through the π-conjugated system of the phenyl ring to the electron-withdrawing nitro group. This efficient intramolecular charge transfer leads to a large change in dipole moment upon excitation, resulting in a high hyperpolarizability value. The study of such molecules contributes to the rational design of new materials with enhanced NLO properties.

Structure-Property Relationships Governing NLO Response in Nitroaniline Derivatives

The nonlinear optical (NLO) properties of organic molecules, particularly nitroaniline derivatives, are intrinsically linked to their molecular structure. These compounds are archetypal "push-pull" systems, where an electron-donating group (the amino group) and an electron-accepting group (the nitro group) are connected through a π-conjugated system (the benzene ring). researchgate.netresearchgate.net This specific arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation, which is the fundamental origin of their significant NLO response. researchgate.netchemrxiv.org

The geometric relationship between the donor, acceptor, and the π-system is crucial. For instance, studies on N-methyl-N-nitroanilines have shown that the dihedral angle between the N-nitroamino group and the benzene ring can be substantial (56°–92°), which hinders conjugation between these fragments. researchgate.net Similar steric considerations would apply to N-(4-methoxybenzyl)-2-nitroaniline , where the bulky benzyl (B1604629) group could induce a twist in the molecule, affecting the planarity and thus the efficiency of the ICT process.

Table 1: Influence of Structural Modifications on NLO-Relevant Properties in Nitroaniline Derivatives

Structural Modification (Relative to p-Nitroaniline)Predicted Effect on Intramolecular Charge Transfer (ICT)Predicted Impact on First Hyperpolarizability (β)Governing Principle
N-Alkylation (e.g., N,N-diethyl-4-nitroaniline)IncreaseIncreaseAlkyl groups are weak electron donors, enhancing the donor strength of the nitrogen atom. journalirjpac.com
Introduction of a bulky N-substituent (e.g., 4-methoxybenzyl)Potential DecreasePotential DecreaseSteric hindrance may force the amino group out of the plane of the benzene ring, reducing π-conjugation. researchgate.net
Introduction of additional donors on substituent (e.g., methoxy on benzyl)Potential IncreasePotential IncreaseAdditional electron-donating groups can increase the overall electron-donating capacity of the substituent.
Inclusion in a host matrix (e.g., zeolites)IncreaseIncreaseForced alignment and conformational changes within the host can switch on or enhance the NLO signal. dtic.mil

Computational Modeling of Reaction Mechanisms and Transition States in Related Transformations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of chemical reactions, including those for synthesizing nitroaniline derivatives. researchgate.netnih.gov By modeling the potential energy surface of a reaction, researchers can identify intermediates, calculate the energies of transition states, and predict the most plausible reaction pathways. tib.euresearchgate.net

Furthermore, computational studies have been applied to various reactions involving nitroaniline precursors and derivatives:

Synthesis of Anilides: The synthesis of ferrocene-modified analogues of kinase inhibitors involved multi-step reactions starting from nitroanilines, including protection, reduction of the nitro group, and amide coupling. mdpi.com Computational docking was then used to model the interaction of the final products with their biological targets. mdpi.com

Annulation Reactions: The mechanism of the reaction between trichloronitroethylene and aniline (B41778) to form quinoxalinone-N-oxide derivatives has been extensively investigated using DFT. nih.gov These studies compared multiple potential pathways, identifying the most energetically favorable route by calculating the activation energies of the rate-determining steps. nih.gov

Electrophilic Additions: Kinetic and DFT studies on the addition of hydroxide (B78521) to nitrosyl complexes provide insight into electrophilic reactions. nih.gov Such computational approaches could be used to model potential side-reactions or degradation pathways for nitroanilines.

Polymerization: DFT calculations have been used to analyze the zwitterionic mechanism of polymerization processes involving conjugated nitroalkenes, initiated by nucleophiles. researchgate.net This is relevant for understanding the reactivity of the nitro group and the aromatic system.

These examples demonstrate a common methodology: proposing several plausible mechanisms, calculating the energy profiles for each, and comparing the activation barriers to determine the most likely pathway. This approach provides a molecular-level understanding that complements experimental observations and can guide the optimization of reaction conditions. researchgate.nettib.eu

Solvent Effects on Electronic Structure and Spectroscopic Properties

The electronic structure and spectroscopic properties of push-pull molecules like This compound are highly sensitive to their environment, particularly the polarity of the solvent. researchgate.net This phenomenon, known as solvatochromism, refers to the change in the position, intensity, and shape of a molecule's absorption bands when measured in different solvents. researchgate.netsciencepublishinggroup.com

For nitroaniline derivatives, the intramolecular charge-transfer (ICT) that occurs upon excitation leads to a significant change in the molecule's dipole moment. researchgate.net The excited state is generally more polar than the ground state. Consequently, polar solvents tend to stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the UV-Vis absorption spectrum. chemrxiv.org Conversely, in non-polar solvents, a blue-shift (hypsochromic shift) may be observed relative to polar solvents. sciencepublishinggroup.com

Computational studies effectively model these solvent effects. Common approaches include:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This method has been used to investigate the effect of solvent polarity on the absorption spectra of p-nitroaniline, showing a redshift in the primary absorption band that increases with solvent polarity. chemrxiv.org

Explicit Solvation Models (QM/MM): These hybrid methods treat the solute molecule with quantum mechanics (QM) and the individual solvent molecules with molecular mechanics (MM). nih.gov This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Studies on p-nitroaniline have shown that in solvent mixtures, preferential solvation can occur, where the solute's immediate environment is enriched with one of the solvent components. nih.govrsc.org For example, in cyclohexane-triethylamine mixtures, a strong hydrogen bond forms between the p-nitroaniline and the triethylamine, which is the main cause of the observed nonlinear solvatochromic shift. nih.gov

For This compound , one would expect significant solvatochromic shifts. The nitro group and the ether oxygen on the benzyl group can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. rsc.org The interplay of these specific interactions with the general polarity of the solvent will determine the precise spectroscopic behavior.

Table 2: Solvatochromic Shift of p-Nitroaniline in Various Solvents

SolventPolarity (Dielectric Constant, ε)Absorption Maximum (λmax, nm)Observed Shift
Cyclohexane2.02~320 nmHypsochromic (relative to water) sciencepublishinggroup.com
Acetonitrile (B52724)37.5--
Water80.1~380 nmBathochromic (relative to cyclohexane) sciencepublishinggroup.com

Note: The data presented is for the model compound p-nitroaniline to illustrate the general principle of solvatochromism in this class of molecules. chemrxiv.orgsciencepublishinggroup.com

Advanced Applications and Functional Material Development Based on N 4 Methoxybenzyl 2 Nitroaniline Framework

Utility as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The strategic placement of a nitro group ortho to a secondary amine, which is further functionalized with a methoxybenzyl group, makes N-(4-methoxybenzyl)-2-nitroaniline a highly valuable and reactive intermediate in organic synthesis. This section details its role as a precursor in the construction of complex heterocyclic systems and its utility in diversification strategies through multi-component reactions.

Precursor in the Construction of Complex Heterocyclic Scaffolds (e.g., benzimidazoles, quinazolines)

The this compound scaffold is a key starting material for the synthesis of various heterocyclic compounds, most notably benzimidazoles and quinazolines. The presence of the ortho-nitroaniline moiety is crucial for the formation of these fused ring systems.

Benzimidazoles: The synthesis of benzimidazoles from this compound typically involves a reductive cyclization reaction. In this process, the nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with a suitable carbonyl equivalent, often an aldehyde or a carboxylic acid derivative, to form the imidazole (B134444) ring. The methoxybenzyl group on the nitrogen atom can be retained or cleaved depending on the reaction conditions, allowing for further functionalization. An electrochemically driven reductive cyclization of o-nitroanilines has been developed for the synthesis of 1,2-fused benzimidazoles, proceeding through a tandem process of nitro reduction, C(sp3)–H amination, and condensation. rsc.org

While direct examples for this compound are not extensively documented in publicly available literature, the general strategy is well-established for a wide range of o-nitroanilines. For instance, the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide from 4-methoxy-2-nitroaniline (B140478) highlights the reactivity of the parent amine, which can be a precursor to the title compound. nih.gov

Quinazolines: The synthesis of quinazolines from this compound can be achieved through various synthetic routes. One common approach involves the reaction of the corresponding o-aminobenzylamine derivative (obtained after reduction of the nitro group) with a one-carbon source like formic acid or its equivalent. Alternatively, cascade reactions involving 2-aminobenzylamines and various coupling partners under catalytic conditions have been reported for the synthesis of quinazoline (B50416) derivatives. nih.gov A process for preparing 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones has been disclosed, which involves the condensation of a substituted anthranilamide with an arylmethylamine. google.com Although not a direct route from this compound, it illustrates the utility of related structures in quinazoline synthesis.

A general method for the synthesis of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones involves the thermal cyclocondensation of 2-(pent-4-enamido)benzamides, which can then undergo further cyclization. sigmaaldrich.com

HeterocycleGeneral Synthetic StrategyKey Reaction Type
BenzimidazolesReductive cyclization of the nitro group followed by intramolecular condensation with a carbonyl source.Reductive Cyclization
QuinazolinesReaction of the corresponding o-aminobenzylamine with a C1 source or cascade reactions.Condensation/Cascade

Role in Multi-Component Reactions and Diversification Strategies

Multi-component reactions (MCRs) offer a powerful tool for the rapid generation of molecular diversity from simple starting materials. N-substituted-2-nitroanilines, including potentially this compound, can participate in various MCRs. For instance, the Ugi and Passerini reactions, which involve an amine, a carbonyl compound, an isocyanide, and in the case of the Ugi reaction, a carboxylic acid, can lead to the formation of complex peptide-like structures. nih.govnih.gov The amino group of the this compound could potentially serve as the amine component in such reactions, leading to products with a high degree of structural complexity.

A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles has been demonstrated from nitroepoxides, amines, and malononitrile, showcasing the versatility of nitro-containing compounds in MCRs. researchgate.net While a direct application of this compound in these specific MCRs is not explicitly reported, its structural motifs suggest its potential as a valuable building block for combinatorial chemistry and the synthesis of diverse compound libraries.

Development of Advanced Organic Materials with Tunable Electronic Properties

The electronic properties of the nitroaniline core in this compound make it an attractive scaffold for the development of advanced organic materials. The electron-withdrawing nature of the nitro group and the electron-donating character of the substituted amino group create a push-pull system, which is a key feature for materials with interesting optical and electronic properties.

Chromophoric Systems and Organic Dyes Derived from the Nitroaniline Moiety

The nitroaniline moiety is a well-known chromophore, and its derivatives are often colored compounds. Azo dyes, which contain the -N=N- functional group, can be synthesized from nitroaniline derivatives through diazotization of the amino group followed by coupling with an electron-rich aromatic compound. nih.gov For example, azo dyes have been synthesized from p-nitroaniline and used for textile coloration. atbuftejoste.com.ng

The specific compound this compound, with its secondary amine, would require N-debenzylation prior to diazotization to form an azo dye. However, the nitroaniline framework itself is integral to the color properties of such dyes. The solvatochromism of azo dyes, where the color changes with the polarity of the solvent, has been studied for dyes derived from anilinoethanol, indicating the sensitivity of the electronic structure to the environment. researchgate.net A study on a new azo compound, 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde, also investigated its solvatochromic and halochromic (pH-dependent color change) properties. orientjchem.org

Dye ClassSynthetic Precursor MoietyKey Property
Azo DyesNitroanilineColor and Solvatochromism

Optoelectronic Materials and Waveguide Applications

Derivatives of nitroaniline are known to possess significant nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, including frequency conversion and optical switching. The push-pull electronic structure of these molecules leads to a large second-order hyperpolarizability. For instance, single crystals of N-benzyl-3-nitroaniline (NB3N) have been shown to exhibit second-order NLO properties with an efficiency 2.5 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. bohrium.comspringerprofessional.de Similarly, N-benzyl-2-methyl-4-nitroaniline (BNA) is a known NLO material. researchgate.netmdpi.com These findings suggest that this compound is a promising candidate for the development of new NLO materials.

Polymers containing NLO chromophores are of great interest for the fabrication of electro-optic devices such as modulators and waveguides. arizona.edugoogle.com Monomers containing the nitroaniline moiety can be polymerized to create main-chain or side-chain NLO polymers. The orientation of the dipolar chromophores within the polymer matrix is crucial for achieving a macroscopic NLO effect.

Components in Chemical Sensor Development

The electronic and photophysical properties of nitroaniline derivatives can be exploited for the development of chemical sensors. The interaction of the nitroaniline moiety with analytes can lead to changes in its absorption or fluorescence properties, enabling their detection. For example, chemosensors based on 2-nitro- and 4-fluorocinnamaldehyde (B1661933) have been developed for the naked-eye detection of anions. nih.gov

Furthermore, nanocomposites of mixed metal tungstates have been used for the fluorometric sensing of p-nitroaniline, where the fluorescence of the nanoparticles is quenched in the presence of the analyte. nih.gov While direct use of this compound in sensor applications is not widely reported, its structural similarity to known sensing molecules suggests its potential in the design of new chemosensors, particularly for the detection of ions or neutral molecules through interactions with the nitro and amino groups. Copolymers of aniline (B41778) and o-nitroaniline have also been explored for their electrical conductivity and potential use in sensor applications. researchgate.net

Role in the Design of Fine Chemicals and Specialty Organic Compounds

The this compound framework is a sophisticated and versatile platform in the field of organic synthesis, primarily serving as a strategically protected intermediate for the creation of high-value fine chemicals and specialty organic compounds. Its utility stems from the unique interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing nitro group, and the labile N-(4-methoxybenzyl) protecting group. This combination allows for precise chemical manipulations that are foundational to the synthesis of complex molecular architectures.

The core of this framework, 4-methoxy-2-nitroaniline, is a significant building block in its own right, particularly noted as a key precursor in the production of certain pharmaceuticals. patsnap.comgoogle.com The introduction of the N-(4-methoxybenzyl) group is a deliberate synthetic strategy to temporarily block the reactivity of the secondary amine. This protection is crucial for preventing unwanted side reactions during subsequent chemical transformations at other positions on the aromatic ring.

One of the most critical applications of this structural motif is in the multi-step synthesis of pharmacologically active molecules. The 4-methoxybenzyl (PMB) group is a well-established protecting group for amines because it can be readily cleaved under specific oxidative or acidic conditions that often leave other functional groups intact. A relevant example is found in the synthesis of the EGFR inhibitor, Osimertinib, where a similar N-protected aniline derivative is a key intermediate. google.com In such syntheses, the amine is protected, nitration or other modifications are performed on the ring, and then the protecting group is removed to yield the desired substituted aniline. google.com

The this compound structure is, therefore, less of a final specialty product and more of a critical, transient compound that enables the construction of more complex and valuable molecules. Its design facilitates regioselective reactions, which are paramount in the synthesis of pure, single-isomer fine chemicals.

Detailed Research Findings

Research in this area focuses on leveraging the substituted aniline framework for creating novel compounds. While direct studies on this compound as a starting material are not abundant in public literature, extensive research on its parent amine, 4-methoxy-2-nitroaniline, and related N-substituted derivatives provides insight into its synthetic potential.

For instance, the parent compound, 4-methoxy-2-nitroaniline, is typically synthesized from 4-methoxyaniline through a three-step process involving acetylation, nitration, and subsequent hydrolysis. google.com Continuous flow reactors have been developed to improve the efficiency, safety, and yield of this process, achieving purities of over 99% and yields exceeding 85%. google.com

Once the core 4-methoxy-2-nitroaniline structure is formed, the amino group can be derivatized in various ways. Research has demonstrated the straightforward acetylation of 4-methoxy-2-nitroaniline to produce N-(4-methoxy-2-nitrophenyl)acetamide. nih.gov This reaction, typically carried out with acetic anhydride (B1165640) in glacial acetic acid, showcases how the amine can be converted into an amide, altering its electronic properties and reactivity for subsequent synthetic steps. nih.gov Similarly, methylation of the amine to form N-methyl-4-methoxy-2-nitroaniline has also been documented.

These transformations highlight the synthetic handle that the amino group provides. The use of a benzyl (B1604629) or, more specifically, a methoxybenzyl group, is a logical extension of this principle, offering a protective strategy that is more robust than an acetyl group but still readily removable. The synthesis of related structures, such as 4-methoxy-N-(4-nitrobenzyl)aniline, demonstrates the feasibility of creating N-benzyl linkages on similar aniline frameworks through methods like two-step reductive amination. researchgate.net

The table below summarizes key transformations related to the this compound framework, illustrating the types of reactions used to modify the parent amine and highlighting the role of N-substitution in the synthesis of specialty compounds.

PrecursorReagentsProductPurpose/Significance
4-Methoxyaniline1. Acetic Anhydride2. Nitrating Agent3. NaOH (hydrolysis)4-Methoxy-2-nitroanilineSynthesis of a key intermediate for fine chemicals. google.com
4-Methoxy-2-nitroanilineAcetic Anhydride, Acetic AcidN-(4-methoxy-2-nitrophenyl)acetamideAmide formation to modify electronic properties and reactivity. nih.gov
4-Methoxy-2-nitroanilineNaH, DMF, MeIN-Methyl-4-methoxy-2-nitroanilineN-alkylation of the amine.
4-Fluoro-2-methoxy anilineBenzyl Chloroformate (Cbz-Cl)N-Cbz-(4-fluoro-2-methoxyphenyl)anilineN-protection as a key step in complex synthesis. google.com

Future Research Directions and Emerging Paradigms for N 4 Methoxybenzyl 2 Nitroaniline Research

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-(4-methoxybenzyl)-2-nitroaniline, like many related diarylamines, often relies on methods that may not align with modern principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic routes.

Key areas of exploration include:

Metal-Free Catalysis: Moving away from expensive and potentially toxic heavy metal catalysts is a significant goal. Researchers are exploring metal-free cascade reactions using hypervalent iodine reagents, such as diaryliodonium salts, to create complex diarylamines. su.se These methods are often more energy-efficient and produce less waste. su.se

Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as palladium on carbon (Pd/C), is a promising avenue. rsc.org These catalysts can be used in both batch and continuous-flow systems, the latter of which allows for more efficient production and easier product isolation. rsc.org

Green Solvents: A shift towards more environmentally benign solvents is anticipated. Research into using azeotropic mixtures of water and cyclopentyl methyl ether (CPME), a solvent derived from petrochemical waste, has shown success in similar C-N coupling reactions. rsc.org

Acceptorless Dehydrogenative Aromatization: This innovative approach can create diarylamines from readily available starting materials like anilines and cyclohexanones using catalysts such as gold-palladium nanoparticles. nih.gov This method is environmentally friendly due to its high atom economy. nih.gov

Synthetic Approach Potential Advantages Illustrative Starting Materials
Metal-Free Cascade ReactionReduced toxicity, lower cost, energy efficiency. su.se2-nitroaniline (B44862), 4-methoxybenzyl iodide (via iodonium (B1229267) salt)
Heterogeneous Catalysis (Flow)Catalyst recyclability, continuous production, reduced waste. rsc.org2-nitrochlorobenzene, 4-methoxybenzylamine
Acceptorless DehydrogenationHigh atom economy, use of simple substrates. nih.gov2-nitroaniline, 4-methoxy-cyclohexanone

Advanced In Situ Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic methods mentioned above, a detailed understanding of reaction kinetics and mechanisms is crucial. Advanced in situ spectroscopic techniques offer a window into the reaction as it happens, providing real-time data without the need for sampling. mt.com

Future research on this compound will likely employ:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time. mt.comrsc.orgrsc.org They are particularly useful for monitoring reactions in complex mixtures and can be implemented in both lab-scale and manufacturing settings. spectroscopyonline.com

NMR Spectroscopy: As a non-invasive and information-rich technique, in situ NMR can provide detailed structural information about the species present in a reaction mixture, offering deep mechanistic insights. rsc.org

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework will enable automated reaction control, ensuring higher yields, better purity, and improved safety. mt.com This approach allows for immediate adjustments to reaction conditions based on real-time data. mt.com

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

Predictive Synthesis: ML models can be trained on vast datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing this compound with high yield and selectivity. beilstein-journals.orgrsc.orgresearchgate.net This data-driven approach reduces the need for extensive, time-consuming trial-and-error experimentation. researchgate.net

Property Prediction: AI frameworks can predict the physicochemical properties of this compound and its derivatives without the need for complex 3D structural data. springernature.comnewswise.com This allows for the rapid screening of virtual compounds for desired characteristics, such as solubility, stability, or electronic properties. mit.eduewuu.nl

Autonomous Discovery: The integration of AI with robotic platforms can create "self-driving" laboratories capable of designing, executing, and analyzing experiments for the synthesis of new materials based on this compound with minimal human intervention. beilstein-journals.org

AI/ML Application Objective Potential Impact
Reaction OptimizationPredict optimal temperature, solvent, and catalyst for synthesis. chemcopilot.comIncreased yield, reduced waste, faster development time. beilstein-journals.org
Property PredictionForecast electronic, optical, and thermal properties of derivatives. researchgate.netAccelerated design of new materials for specific applications. springernature.com
Retrosynthesis AnalysisSuggest novel and efficient synthetic pathways.Discovery of more sustainable and cost-effective production routes.

Deepening Understanding of Solid-State Interactions for Advanced Material Design

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. A thorough understanding of the intermolecular interactions within the crystal lattice of this compound is essential for designing advanced materials.

Future research should focus on:

X-ray Crystallography: Detailed single-crystal X-ray diffraction studies are fundamental to determine the precise three-dimensional structure and packing of the molecule. This includes identifying key interactions like the intramolecular N-H···O hydrogen bond between the amine and nitro groups, which is common in 2-nitroaniline derivatives. nih.gov

Crystal Engineering: This field aims to control the solid-state assembly of molecules to achieve desired properties. rsc.org For this compound, this could involve co-crystallization with other molecules to create new materials with tailored optical or electronic properties. uc.pt

Computational Modeling: Electronic structure calculations can provide insight into the nature and strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. rsc.org Understanding how the nitro group's conformation affects charge distribution is crucial for modeling. acs.org

Investigation of Unexplored Reactivity Profiles and Derivatization Opportunities

The this compound scaffold contains several reactive sites that offer opportunities for creating a diverse library of new compounds.

Future synthetic efforts could explore:

Reactions of the Nitro Group: The nitro group can be reduced to an amine, opening the door to a new family of diamine derivatives. Furthermore, transition-metal-catalyzed denitrative coupling reactions could be explored to replace the nitro group with other functional groups, such as aryl or sulfonyl groups. acs.org

Reactions of the Amine Group: The secondary amine is a key site for derivatization. libretexts.org Diazotization could be investigated as a route to form stable diazonium salts, which are versatile intermediates for introducing a wide range of substituents. researchgate.netacs.org Acylation could be used to form amides, potentially altering the electronic properties of the molecule. libretexts.org

Electrophilic Aromatic Substitution: The electron-rich methoxy-substituted ring and the electron-deficient nitro-substituted ring offer complementary sites for electrophilic substitution reactions, allowing for the introduction of additional functional groups to fine-tune the molecule's properties.

Q & A

Q. What catalytic systems improve the efficiency of cross-coupling reactions involving nitroanilines?

  • Methodological Answer : Copper(I)-catalyzed Ullmann coupling with aryl halides achieves C–N bond formation. Optimized conditions (CuI/1,10-phenanthroline, K₃PO₄, DMF, 110°C) give 85% yield . Nickel-based catalysts (e.g., Ni(acac)₂) are cost-effective alternatives for large-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.